p53 Activator 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

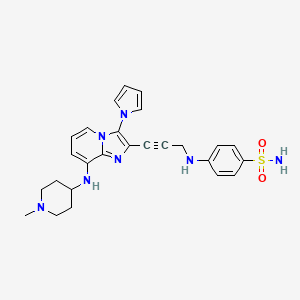

C26H29N7O2S |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

4-[3-[8-[(1-methylpiperidin-4-yl)amino]-3-pyrrol-1-ylimidazo[1,2-a]pyridin-2-yl]prop-2-ynylamino]benzenesulfonamide |

InChI |

InChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35) |

InChI Key |

PXIXJBZHIFAIRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of p53 Activator Tenovin-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Tenovin-6, a small molecule p53 activator, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of Tenovin-6, focusing on its role as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). By inhibiting these deacetylases, Tenovin-6 promotes the acetylation of p53, leading to its stabilization, activation, and subsequent induction of downstream anti-proliferative and pro-apoptotic pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a variety of anti-proliferative responses, including cell cycle arrest, senescence, and apoptosis.[1] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell growth. One strategy to counteract this is the pharmacological activation of wild-type p53. Tenovin-6, a water-soluble analog of Tenovin-1, was identified in a cell-based screen for small molecules that activate p53.[2] This guide elucidates the molecular mechanism by which Tenovin-6 exerts its p53-activating and anti-tumor effects.

Core Mechanism of Action: SIRT1/SIRT2 Inhibition

The primary mechanism of action of Tenovin-6 is the inhibition of the NAD+-dependent protein deacetylases SIRT1 and SIRT2.[2][3] SIRT1 and SIRT2 are members of the sirtuin family of enzymes that play crucial roles in regulating cellular processes, including stress responses and aging.[2]

The SIRT1-p53 Regulatory Axis

Under normal physiological conditions, SIRT1 negatively regulates p53 activity by deacetylating it at key lysine residues, primarily lysine 382 (K382) in humans. This deacetylation marks p53 for ubiquitination by MDM2, an E3 ubiquitin ligase, which leads to its proteasomal degradation. This process maintains low intracellular levels of p53 in the absence of cellular stress.

Tenovin-6-Mediated p53 Activation

Tenovin-6 disrupts this regulatory axis by directly inhibiting the catalytic activity of SIRT1 and SIRT2. This inhibition prevents the deacetylation of p53. As a result, acetylated p53 accumulates in the cell. Acetylation of p53, particularly at K382, protects it from MDM2-mediated degradation, leading to an increase in its intracellular concentration and stability. Stabilized and activated p53 can then bind to the promoter regions of its target genes, inducing their transcription and triggering anti-cancer cellular responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Tenovin-6 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Tenovin-6 against Sirtuins

| Target Enzyme | IC50 (μM) |

| Human SIRT1 | 21 |

| Human SIRT2 | 10 |

| Human SIRT3 | 67 |

Table 2: Cellular Activity of Tenovin-6 in Cancer Cell Lines

| Cell Line | Assay | Concentration (μM) | Effect | Reference |

| A549 (Non-small cell lung cancer) | Cell Viability (IC50) | 13.9 (48h), 15.3 (72h) | Decreased cell viability | |

| REH, NALM-6 (Acute lymphoblastic leukemia) | Apoptosis Induction | Not specified | Induced apoptosis | |

| Gastric Cancer Cell Lines | p53 Activation | 0.5 - 6 | Increased acetylated-p53 | |

| ARN8 (Melanoma) | In vivo tumor growth | 50 mg/kg daily (i.p.) | Reduced tumor growth |

Signaling Pathways and Experimental Workflows

Tenovin-6 Mechanism of Action

Caption: Mechanism of p53 activation by Tenovin-6.

Experimental Workflow for Assessing Tenovin-6 Activity

Caption: General workflow for preclinical evaluation of Tenovin-6.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Tenovin-6.

Sirtuin Inhibition Assay (Fluorometric)

This assay quantifies the ability of Tenovin-6 to inhibit the deacetylase activity of SIRT1 and SIRT2.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with the sirtuin enzyme. Deacetylation by the sirtuin allows a developing reagent to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

-

Reagents:

-

Recombinant human SIRT1 or SIRT2 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit).

-

NAD+.

-

Tenovin-6 at various concentrations.

-

Developing reagent.

-

Assay buffer.

-

-

Procedure:

-

In a 96-well plate, add SIRT1 or SIRT2 enzyme, NAD+, and varying concentrations of Tenovin-6.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the developing reagent.

-

Incubate for a further period (e.g., 15 minutes) to allow for fluorescence development.

-

Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each Tenovin-6 concentration and determine the IC50 value.

-

p53 Acetylation Assay (Immunoprecipitation and Western Blot)

This method is used to detect the levels of acetylated p53 in cells treated with Tenovin-6.

-

Principle: p53 is first isolated from cell lysates using an antibody specific to p53 (immunoprecipitation). The isolated p53 is then separated by size using gel electrophoresis and detected using an antibody that specifically recognizes acetylated lysine residues (Western Blot).

-

Procedure:

-

Culture cancer cells to a suitable confluency and treat with Tenovin-6 for the desired time.

-

Lyse the cells and collect the total protein lysate.

-

Incubate the lysate with an anti-p53 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-p53 complex.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated p53 from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-acetyl-lysine antibody or a specific anti-acetyl-p53 (e.g., K382) antibody.

-

Detect the signal using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.

-

Re-probe the membrane with a total p53 antibody for normalization.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tenovin-6 for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Conclusion

Tenovin-6 represents a significant advancement in the development of p53-activating cancer therapies. Its well-defined mechanism of action, centered on the inhibition of SIRT1 and SIRT2, provides a clear rationale for its anti-neoplastic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further characterize and clinically translate this promising therapeutic agent. Understanding the core mechanism of Tenovin-6 is crucial for designing effective combination therapies and identifying patient populations most likely to benefit from this targeted approach.

References

- 1. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Structural Basis of p53 Activator Interaction with the Y220C Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its inactivation is a hallmark of a vast majority of human cancers. The Y220C mutation in the DNA-binding domain of p53 is one of the most common oncogenic mutations, creating a surface crevice that destabilizes the protein's structure and abrogates its tumor-suppressive function.[1][2] This structural instability leads to protein unfolding, aggregation, and loss of DNA binding capacity.[1] The presence of this distinct pocket, however, presents a unique therapeutic opportunity for the development of small-molecule activators that can stabilize the mutant protein and restore its wild-type function.

This technical guide provides an in-depth overview of the structural basis of the interaction between p53-Y220C and its activators, with a focus on the well-characterized compounds PK083 and PC14586. We will delve into the quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the relevant pathways and workflows.

Quantitative Data on p53-Y220C Activator Interactions

The development of small-molecule stabilizers for p53-Y220C has been guided by quantitative biophysical and cellular assays to determine their binding affinity and functional efficacy. The following table summarizes key quantitative data for prominent p53-Y220C activators.

| Compound | Assay | Parameter | Value | Cell Line | Reference |

| PK083 | NMR | Kd | 150 µM | - | [1] |

| PK7088 | NMR | Kd | 140 µM | - | [3] |

| PK9328 | Isothermal Titration Calorimetry (ITC) | Kd | 2 µM | - | |

| JC744 | Isothermal Titration Calorimetry (ITC) | Kd | 320 nM | - | |

| PC14586 (rezatapopt) | TR-FRET DNA binding assay | SC150 | 9 nM | - | |

| PC14586 (rezatapopt) | Cell Viability Assay | IC50 | Submicromolar | NUGC-3 (gastric cancer) | |

| TRAP-1 | Cell Viability Assay | IC50 | Submicromolar | BxPC-3 (pancreatic cancer) | |

| KG13 | Cell Viability Assay | IC50 | 7.1 ± 0.2 µM | NUGC-3 (gastric cancer) | |

| KG13 | Cell Viability Assay | IC50 | 11.8 ± 0.6 µM | BxPC-3 (pancreatic cancer) |

Kd: Dissociation constant, a measure of binding affinity (lower value indicates stronger binding). SC150: Substrate concentration required to increase DNA binding by 1.5-fold. IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Recombinant Human p53-Y220C (DNA-Binding Domain) Expression and Purification

This protocol describes the expression and purification of the p53 DNA-binding domain (residues 94-312) containing the Y220C mutation, often with additional stabilizing mutations for biophysical and structural studies.

Materials:

-

Escherichia coli BL21(DE3) or Rosetta(DE3) cells

-

Expression vector containing His-tagged p53-Y220C (94-312)

-

Terrific Broth (TB) or Luria-Bertani (LB) medium

-

Kanamycin and Chloramphenicol

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

ZnSO4

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1 mM PMSF, 2.5 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash Buffer (Lysis buffer with 20 mM imidazole)

-

Elution Buffer (Lysis buffer with 300 mM imidazole)

-

Size-exclusion chromatography column (e.g., Superdex 75)

-

Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

Procedure:

-

Transform the expression vector into E. coli cells.

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of TB or LB medium. Grow at 37°C with shaking until the OD600 reaches 1.2.

-

Induce protein expression by adding 1 mM IPTG and supplement the medium with 200 µM ZnSO4.

-

Reduce the temperature to 18°C and continue to grow overnight.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged p53-Y220C protein with elution buffer.

-

(Optional) If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease if a TEV cleavage site is present) and pass the solution through the Ni-NTA column again to remove the cleaved tag and protease.

-

Concentrate the protein and perform size-exclusion chromatography to obtain a pure and homogenous sample.

-

Pool the fractions containing the purified p53-Y220C, concentrate, flash-freeze in liquid nitrogen, and store at -80°C.

X-ray Crystallography of p53-Y220C in Complex with an Activator

This protocol outlines the general steps for determining the crystal structure of the p53-Y220C DNA-binding domain in complex with a small-molecule activator.

Materials:

-

Purified and concentrated p53-Y220C protein (5-10 mg/mL)

-

Activator compound dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization screens (various commercially available or in-house prepared solutions)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source is often required for high-resolution data)

Procedure:

-

Complex Formation: Incubate the purified p53-Y220C protein with a 2-5 fold molar excess of the activator compound for at least 1 hour on ice.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-ligand complex solution with various crystallization screen solutions in different ratios.

-

Crystal Optimization: If initial screening yields crystals, optimize the crystallization conditions by fine-tuning the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution (usually the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam. Collect diffraction data as a series of images while rotating the crystal.

-

Data Processing and Structure Determination: Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities. Solve the crystal structure using molecular replacement with a known p53 structure as a search model.

-

Structure Refinement and Validation: Build the model of the p53-Y220C-activator complex into the electron density map and refine the structure to improve its agreement with the experimental data. Validate the final structure for its geometric quality and fit to the electron density.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified p53-Y220C protein (typically in the low µM range)

-

Activator compound (typically 10-20 fold higher concentration than the protein)

-

Dialysis buffer (the same buffer for both protein and ligand)

Procedure:

-

Sample Preparation: Dialyze the purified p53-Y220C protein and dissolve the activator compound in the same dialysis buffer to minimize heat of dilution effects.

-

Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument. Set the experimental temperature (e.g., 25°C).

-

Loading the Calorimeter: Load the p53-Y220C solution into the sample cell and the activator solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the activator into the protein solution. The instrument will measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to monitor biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified p53-Y220C protein (ligand)

-

Activator compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation and Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS. Covalently immobilize the p53-Y220C protein to the chip surface via amine coupling. Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the immobilized protein.

-

Analyte Injection: Prepare a series of dilutions of the activator compound in running buffer. Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.

-

Binding and Dissociation Monitoring: The SPR instrument records the change in resonance units (RU) over time, which corresponds to the binding of the analyte to the immobilized ligand. After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

-

Surface Regeneration: If necessary, inject a regeneration solution to remove the bound analyte from the ligand surface, allowing for subsequent injections.

-

Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

p53 Signaling Pathway and Y220C Activation

Caption: p53 pathway, Y220C mutation effect, and activator-mediated rescue.

Experimental Workflow for Structural and Biophysical Analysis

Caption: Workflow for analyzing p53-Y220C and activator interactions.

References

An In-depth Technical Guide to the Target Specificity of p53 Activator XI-011

Disclaimer: The compound "p53 Activator 11" is not a widely recognized designation in publicly available scientific literature. Information is limited and appears to originate from a specific patent application. To provide a comprehensive technical guide as requested, this document will focus on a well-characterized p53 activator, XI-011 (also known as NSC146109) , as a representative example. All data and protocols herein pertain to XI-011.

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed examination of the target specificity of the small molecule p53 activator, XI-011. It covers its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.

Core Mechanism of Action: Targeting the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers where p53 itself is not mutated, its function is often suppressed by negative regulators, primarily MDM2 and MDMX (also known as MDM4).[2][3] These proteins bind to p53, inhibiting its transcriptional activity and promoting its degradation.[2]

XI-011 is a pseudourea derivative that activates p53 through a distinct mechanism: the inhibition of MDMX expression.[4] By repressing the promoter of the MDMX gene, XI-011 leads to a decrease in MDMX mRNA and protein levels. This reduction in the available MDMX protein frees p53 from negative regulation, allowing it to accumulate, stabilize, and initiate the transcription of its target genes, ultimately leading to apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by XI-011.

Caption: Mechanism of XI-011-mediated p53 activation.

Quantitative Data Summary

The activity of XI-011 has been quantified in various cancer cell lines. The following table summarizes key data points.

| Parameter | Cell Line | Value | Reference |

| IC50 | Various Tumor Cells | 2.5 to >5 µg/mL | |

| Apoptosis Induction | MCF-7 (Breast Cancer) | 0.5 µM | |

| p53 Activation | MCF-7 (Breast Cancer) | 0.5 - 1.0 µM | |

| MDM4 Downregulation | Head and Neck Cancer Cells | Dose-dependent |

Target Specificity and Off-Target Profile

The primary target specificity of XI-011 is achieved through its regulation of MDMX expression. Studies have shown that the apoptotic response to XI-011 is dependent on both p53 and MDM4, as inhibiting p53 or overexpressing MDM4 can block the drug's effects. This indicates a high degree of specificity for the p53 pathway, particularly in tumors that overexpress MDM4.

While XI-011 shows a clear mechanism via MDMX, like many small molecules, the potential for off-target effects should be considered. Comprehensive kinome screening and other broad profiling assays would be necessary to fully elucidate the off-target profile of XI-011. At present, published data primarily focuses on its on-target effects on the p53 pathway. It has been noted that some small molecule inhibitors can have off-target interactions that contribute to their overall cellular effects.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the target specificity of a p53 activator like XI-011.

Western Blot for p53 Activation and MDMX Downregulation

This protocol is used to measure changes in protein levels of p53, its downstream target p21, and MDMX.

Workflow Diagram:

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of XI-011 (e.g., 0.1 µM to 5 µM) or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, MDMX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the mRNA levels of p53 target genes and MDMX.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with XI-011 as described for the Western blot. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

-

qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for MDMX, p21, PUMA, BAX, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Apoptosis Assay (TUNEL Staining)

This assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Culture on Coverslips: Grow cells on coverslips and treat with XI-011 or a control for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTPs.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantification: Count the percentage of TUNEL-positive cells out of the total number of cells (e.g., counterstained with DAPI) in several random fields.

Logical Relationships in Target Validation

The following diagram illustrates the logical flow for confirming the on-target action of XI-011.

Caption: Logical diagram for validating XI-011's mechanism.

Conclusion

XI-011 represents a class of p53 activators with a specific mechanism of action: the downregulation of the p53 inhibitor, MDMX. This leads to the functional restoration of p53 and the induction of apoptosis in cancer cells, particularly those that overexpress MDM4. The provided data and protocols offer a framework for researchers to investigate the target specificity and efficacy of XI-011 and similar compounds in the context of cancer drug development. Further studies are warranted to explore its full off-target profile and potential therapeutic applications.

References

In-depth Technical Guide: Biochemical Properties of p53 Activator 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Mutations in the p53 gene are prevalent in over half of all human cancers, often leading to a loss of its tumor-suppressive functions. The Y220C mutation is a common p53 mutation that creates a surface crevice, destabilizing the protein. p53 Activator 11 (also referred to as compound A-1) is a novel small molecule designed to specifically target and reactivate the p53-Y220C mutant protein. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on p53-targeted cancer therapies.

Introduction to p53 and the Y220C Mutation

The p53 protein functions as a transcription factor that regulates the expression of genes involved in crucial cellular processes such as apoptosis, cell cycle arrest, and DNA repair. In response to cellular stress, such as DNA damage or oncogenic signaling, p53 is activated and orchestrates a response to maintain genomic integrity.

The Y220C mutation is a structural mutant of p53 that results in the substitution of a tyrosine residue with a cysteine at position 220. This substitution creates a druggable surface pocket that leads to the thermodynamic destabilization of the p53 protein at physiological temperatures, causing it to unfold and lose its DNA-binding and transcriptional activity. Small molecules that can bind to this crevice and stabilize the folded conformation of the p53-Y220C mutant are of significant therapeutic interest.

Biochemical Profile of this compound

This compound is a potent and specific reactivator of the p53-Y220C mutant. Its primary mechanism of action is to bind to the mutation-induced crevice of the p53-Y220C protein, thereby stabilizing its wild-type conformation and restoring its tumor-suppressive functions.

Quantitative Data Summary

The following table summarizes the key quantitative biochemical data for this compound, derived from the foundational patent WO2022213975A1.

| Parameter | Value | Assay Type |

| EC50 | 0.478 µM | p53-Y220C Luciferase Reporter Assay |

| Target | p53 (Y220C) Mutant | - |

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to the p53-Y220C mutant protein. This binding event stabilizes the protein's native conformation, allowing it to once again form a functional tetramer, bind to its target DNA response elements, and activate the transcription of downstream target genes. This restored transcriptional activity leads to the induction of cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.

Figure 1: Signaling pathway of this compound in reactivating the p53-Y220C mutant.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of p53-Y220C activators, based on standard practices in the field and inferred from the patent literature.

Synthesis of this compound (Compound A-1)

The synthesis of this compound is detailed in patent WO2022213975A1 as "Example A-1". The synthesis involves a multi-step process, with the key final step being the coupling of 4-((3-(8-((1-methylpiperidin-4-yl)amino)-3-(1H-pyrrol-1-yl)imidazo[1,2-a]pyridin-2-yl)prop-2-yn-1-yl)amino)benzenesulfonamide. The detailed synthetic scheme and procedures can be found in the aforementioned patent document.[1]

p53-Y220C Luciferase Reporter Assay

This assay is designed to quantify the ability of a compound to restore the transcriptional activity of the p53-Y220C mutant.

Objective: To determine the EC50 value of this compound for the reactivation of p53-Y220C.

Workflow:

Figure 2: Workflow for the p53-Y220C Luciferase Reporter Assay.

Methodology:

-

Cell Line: A human cancer cell line endogenously expressing the p53-Y220C mutation (e.g., NUGC-3) is stably transfected with a luciferase reporter plasmid containing a p53-responsive promoter element (e.g., pG13-luc).

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a period of 24 to 48 hours to allow for p53 reactivation and subsequent luciferase expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent is added according to the manufacturer's instructions.

-

Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the compound concentration. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive functions, has been demonstrated through biochemical assays. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other p53-Y220C reactivators. Continued research in this area holds the potential to bring a new class of targeted therapies to a significant population of cancer patients.

References

An In-depth Technical Guide to Understanding the p53 Signaling Pathway Activation by Compound A-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of cellular responses, including cell cycle arrest, DNA repair, senescence, and apoptosis.[1][2][3][4] This prevents the proliferation of cells with damaged DNA, thereby suppressing tumor formation.

The activity of p53 is tightly controlled, primarily by its negative regulator, the E3 ubiquitin ligase MDM2. In many cancers that retain wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. Therefore, disrupting the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.

This guide details the mechanism of action of a novel small molecule, Compound A-1, a potent and selective inhibitor of the MDM2-p53 interaction. We will explore its effects on the p53 signaling pathway, present key quantitative data, and provide detailed experimental protocols for assessing its activity.

Mechanism of Action: Compound A-1

Under normal homeostatic conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome, thus keeping p53 levels low. Compound A-1 is designed to competitively bind to the p53-binding pocket on the MDM2 protein. This action physically obstructs the interaction between MDM2 and p53.

By inhibiting the MDM2-p53 interaction, Compound A-1 liberates p53 from its negative regulator. This prevents p53 degradation, leading to its stabilization and accumulation in the nucleus. The elevated levels of nuclear p53 allow it to function as a transcription factor, activating the expression of a suite of downstream target genes responsible for inducing cell cycle arrest and apoptosis.

Quantitative Analysis of Compound A-1 Activity

The efficacy of Compound A-1 was evaluated through a series of biochemical and cell-based assays. The data demonstrates potent inhibition of the MDM2-p53 interaction, leading to effective downstream p53 activation and anti-proliferative effects in cancer cells harboring wild-type p53.

Table 1: Biochemical and Cellular Activity of Compound A-1

| Assay Type | Parameter | Value | Cell Line |

| Biochemical Assay | |||

| MDM2-p53 Interaction ELISA | IC₅₀ | 15 nM | N/A |

| Cellular Assays | |||

| Cell Viability (MTT Assay) | EC₅₀ | 150 nM | SJSA-1 (p53-WT, MDM2 amplified) |

| EC₅₀ | > 20 µM | SAOS-2 (p53-null) | |

| Apoptosis (Caspase 3/7 Assay) | Fold Induction | 8.5-fold | SJSA-1 |

Table 2: Upregulation of p53 Target Gene Expression by Compound A-1

| Gene Target | Function | Fold Change (mRNA) | Fold Change (Protein) |

| CDKN1A (p21) | Cell Cycle Arrest | 12.3 | 9.8 |

| PUMA (BBC3) | Apoptosis | 7.6 | 6.1 |

| MDM2 | Negative Feedback | 6.2 | 5.5 |

| Data derived from SJSA-1 cells treated with 500 nM Compound A-1 for 24 hours. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a guide for reproducing the characterization of Compound A-1's activity.

References

- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 2. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The p53-Y220C Cancer Mutant: A Paradigm for Destabilization and Targeted Rescue by Small Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1] Inactivation of p53 is a hallmark of over half of all human cancers, frequently occurring through missense mutations in its DNA-binding domain (DBD).[2] The Y220C mutation is the ninth most frequent p53 mutation, accounting for approximately 100,000 new cancer cases annually.[2][3] This mutation does not directly impact the DNA-binding interface but instead creates a surface crevice that severely destabilizes the protein's folded structure.[4] This thermodynamic instability leads to rapid denaturation and aggregation at physiological temperatures, abrogating its tumor-suppressive functions.

The distinct, "druggable" pocket created by the Y220C mutation presents a unique therapeutic opportunity: the development of small-molecule chaperones that can bind to this cavity, stabilize the protein's native conformation, and restore its wild-type function. This whitepaper provides a technical overview of the molecular basis for p53-Y220C destabilization, summarizes the quantitative data for various small-molecule stabilizers, details the key experimental protocols used to validate these compounds, and visualizes the underlying biological pathways and experimental workflows.

The Molecular Basis of p53-Y220C Destabilization

The substitution of a bulky tyrosine residue with a smaller cysteine at position 220 creates a 10 Å deep hydrophobic cavity on the surface of the p53 DBD. This structural perturbation disrupts critical electrostatic interactions that stabilize the S7/S8 loop, leading to significant structural fluctuations. The consequence is a profound thermodynamic destabilization, reducing the protein's melting temperature (Tm) and lowering its stability by approximately 4 kcal/mol. Under physiological conditions (37°C), over 80% of the p53-Y220C protein is unfolded and transcriptionally inactive, rendering it non-functional.

Data Presentation: Thermodynamic Destabilization

The following table summarizes the thermal stability of the wild-type p53 core domain compared to the Y220C mutant, quantifying the impact of the mutation.

| Protein Variant | Melting Temperature (Tm) | Change in Tm (ΔTm) vs. WT | Destabilization Energy | Reference |

| p53 Wild-Type (WT) | ~41.6°C - 44°C | N/A | N/A | |

| p53 Y220C Mutant | ~33.2°C - 40.3°C | -8.4°C | ~4 kcal/mol |

Pharmacological Rescue by Small-Molecule Stabilizers

The strategy for rescuing p53-Y220C function involves designing small molecules that act as "molecular chaperones." These compounds non-covalently or covalently bind within the mutation-induced surface pocket, providing new stabilizing interactions that compensate for the loss of the native tyrosine residue. This binding event increases the protein's melting temperature, slows its rate of denaturation, and restores the wild-type conformation, thereby reactivating its ability to bind DNA and transactivate target genes like CDKN1A (p21) and MDM2.

Data Presentation: Biophysical and Cellular Activity of Small Molecule Stabilizers

Numerous small molecules have been developed to target the p53-Y220C mutant. The table below provides a comparative summary of their efficacy from biophysical and cellular assays.

| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |

| PhiKan083 | p53-Y220C | Binding Affinity (Kd) | ~150 µM | - | |

| MB710 | p53-Y220C | Binding Affinity (Kd) | 4.1 µM | - | |

| MB725 | p53-Y220C | Cell Viability (IC50) | 70 µM | NUGC3 | |

| KG1 | p53-Y220C | Thermal Shift (ΔTm) | +1.28°C | - | |

| KG13 | p53-Y220C | Thermal Shift (ΔTm) | +8.3°C | - | |

| Rezatapopt (PC14586) | p53-Y220C | Clinical Trial | Phase II | Various Solid Tumors | |

| PK11007 | p53-Y220C | Thermal Shift (ΔTm) | up to +3°C | - | |

| ZMC1 | p53-R175H | Zinc Binding (Kd1) | ~2 nM (for WT) | - |

Data Presentation: Effect of Stabilizers on p53 Target Gene Expression

Restoration of p53's transcriptional activity is a key indicator of functional rescue. The following table highlights the impact of selected stabilizers on the expression of canonical p53 target genes.

| Compound | Cell Line | Target Gene | Fold Increase in Expression | Reference |

| KG13 | H1299 (p53 Y220C) | CDKN1A | 7 ± 1 | |

| KG13 | U2OS (p53 Y220C) | CDKN1A | 10.6 ± 0.4 | |

| MB725 | NUGC3 (p53 Y220C) | p21 (CDKN1A) | Significant increase | |

| MB725 | NUGC3 (p53 Y220C) | PUMA | Significant increase |

Visualization of Pathways and Workflows

p53-Y220C Destabilization and Rescue Mechanism

Caption: Logical flow of p53-Y220C destabilization and rescue by a small-molecule stabilizer.

Experimental Workflow for Stabilizer Validation

Caption: Standard experimental workflow for the validation of p53-Y220C small-molecule stabilizers.

Reactivation of the p53 Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome Reawakened: A Technical Guide to the Cellular Consequences of p53 Y220C Reactivation

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1][2] Its inactivation through mutation is a pivotal event in the development of over half of all human cancers.[3][4] The Y220C mutation in p53 is a hotspot mutation that creates a structurally unstable protein, abrogating its tumor-suppressive functions.[5] This technical guide provides an in-depth exploration of the cellular ramifications following the reactivation of the p53 Y220C mutant, a promising therapeutic strategy in oncology.

The Y220C Mutation: A Druggable Achilles' Heel

The p53 Y220C mutation results from a single amino acid substitution at position 220, from tyrosine to cysteine, within the DNA-binding domain. This substitution creates a unique, druggable surface crevice that destabilizes the protein's structure at physiological temperatures, leading to its unfolding and aggregation. Consequently, the mutant p53 is unable to effectively bind to DNA and transactivate its target genes, thus losing its tumor-suppressive capabilities. However, this mutation-induced pocket also presents a unique therapeutic window for small molecules designed to bind and stabilize the protein, thereby restoring its wild-type conformation and function.

Resurrecting the Guardian: Mechanisms of p53 Y220C Reactivation

Small molecule reactivators, such as rezatapopt (PC14586), have been specifically designed to fit into the Y220C-induced cavity. By binding to this pocket, these compounds act as molecular chaperones, stabilizing the p53 protein and promoting its refolding into a wild-type-like conformation. This structural restoration is a critical first step, enabling the reactivated p53 to once again bind to its DNA response elements and initiate a transcriptional program aimed at suppressing tumor growth.

Below is a diagram illustrating the general mechanism of p53 Y220C reactivation by a small molecule stabilizer.

Caption: Mechanism of p53 Y220C reactivation by a small molecule stabilizer.

Cellular Consequences of Reactivation: A Cascade of Tumor Suppression

The restoration of p53 Y220C function triggers a cascade of downstream cellular events, ultimately leading to the inhibition of tumor growth. These consequences can be broadly categorized into transcriptional and non-transcriptional effects.

Transcriptional Reprogramming

Upon reactivation, p53 Y220C regains its ability to function as a transcription factor, leading to the upregulation of a host of target genes involved in tumor suppression. This transcriptional reprogramming is a key driver of the anti-cancer effects observed upon treatment with reactivating compounds.

Table 1: Upregulation of Key p53 Target Genes Upon Y220C Reactivation

| Target Gene | Function | Fold Induction (mRNA) | Reference |

| CDKN1A (p21) | Cell cycle arrest | Significant increase | |

| MDM2 | Negative feedback regulation of p53 | Strong induction | |

| BAX | Pro-apoptotic | Strong induction | |

| BBC3 (PUMA) | Pro-apoptotic | Upregulation | |

| PMAIP1 (NOXA) | Pro-apoptotic | Increased expression | |

| FAS | Apoptosis receptor | Strong induction | |

| GADD45A | DNA repair and cell cycle arrest | Strong induction |

Note: Fold induction can vary depending on the cell line, compound, and experimental conditions.

The following diagram depicts the core signaling pathway initiated by reactivated p53 Y220C.

Caption: Core downstream signaling of reactivated p53 Y220C.

Cell Cycle Arrest

A primary consequence of p53 reactivation is the induction of cell cycle arrest, which prevents the proliferation of cancer cells. This is predominantly mediated by the transcriptional upregulation of CDKN1A, which encodes the p21 protein. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction leads to a halt in cell cycle progression, typically at the G1 or G2/M phase.

Table 2: Effects of p53 Y220C Reactivators on Cell Cycle

| Compound | Cell Line | Effect on Cell Cycle | Reference |

| PK7088 | HUH-7 (p53 Y220C) | G2/M arrest | |

| H3 | BxPC-3, NUGC-3 (p53 Y220C) | G1 arrest | |

| Rezatapopt (PC14586) | Y220C-mutant cells | G1 arrest |

Induction of Apoptosis

Reactivated p53 can also trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the upregulation of pro-apoptotic genes such as BAX, PUMA, and NOXA. These proteins act on the mitochondria to initiate the intrinsic apoptotic pathway, leading to the activation of caspases and the subsequent dismantling of the cell. Some reactivators have also been shown to restore non-transcriptional apoptotic functions of p53, such as triggering the nuclear export of BAX to the mitochondria.

Table 3: Induction of Apoptosis by p53 Y220C Reactivators

| Compound | Cell Line | Apoptotic Marker | Reference |

| PK7088 | HUH-7 (p53 Y220C) | Caspase 3/7 activation | |

| H3 | BxPC-3, NUGC-3, Cov362, Huh7 | Increased apoptosis (Flow cytometry) | |

| Curcumin | BxPC-3 (p53 Y220C) | Activation of intrinsic and extrinsic apoptotic pathways |

Modulation of the Tumor Microenvironment

Emerging evidence suggests that p53 reactivation can also influence the tumor microenvironment, particularly by modulating the immune response. Reactivation of p53 has been shown to contribute to immune signaling and can impact T-cell infiltration into the tumor. This opens up the exciting possibility of combining p53 reactivators with immune checkpoint inhibitors for a synergistic anti-tumor effect.

Experimental Protocols for Assessing p53 Y220C Reactivation

A variety of experimental techniques are employed to characterize the cellular consequences of p53 Y220C reactivation.

Immunofluorescence for p53 Conformation

This technique is used to visualize the conformational state of the p53 protein within cells.

-

Objective: To distinguish between the mutant and wild-type conformations of p53.

-

Methodology:

-

Cells are cultured on coverslips and treated with the p53 reactivating compound.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with primary antibodies specific for either the mutant (e.g., PAb240) or wild-type (e.g., PAb1620) conformation of p53.

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The coverslips are mounted on slides and imaged using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.

-

-

Controls: Untreated cells and cells treated with a vehicle control (e.g., DMSO) are used as negative controls. A cell line with wild-type p53 can be used as a positive control for PAb1620 staining.

The workflow for this experiment is outlined below.

Caption: Experimental workflow for immunofluorescence analysis of p53 conformation.

Western Blotting for Protein Expression

Western blotting is used to quantify the levels of p53 and its downstream target proteins.

-

Objective: To measure changes in the protein levels of p53, p21, MDM2, PUMA, etc.

-

Methodology:

-

Cells are treated with the reactivating compound for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected. Protein levels are quantified relative to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

RT-qPCR is a sensitive method to measure changes in the mRNA levels of p53 target genes.

-

Objective: To quantify the transcriptional upregulation of genes like CDKN1A, MDM2, BAX, etc.

-

Methodology:

-

Cells are treated with the reactivating compound.

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for qPCR with gene-specific primers.

-

The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and the percentage of apoptotic cells.

-

Objective: To determine the effect of p53 reactivation on cell cycle progression and apoptosis.

-

Methodology for Cell Cycle Analysis:

-

Cells are treated with the reactivating compound.

-

Cells are harvested, washed, and fixed in ethanol.

-

Cells are treated with RNase to remove RNA.

-

Cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Methodology for Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with the reactivating compound.

-

Cells are harvested and washed.

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters dead cells).

-

The fluorescence of individual cells is measured by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

The reactivation of mutant p53 Y220C represents a paradigm-shifting approach in cancer therapy, moving beyond conventional cytotoxic agents to targeted restoration of the cell's own tumor suppression machinery. The cellular consequences of this reactivation are profound, leading to a multi-pronged attack on cancer cells through cell cycle arrest, apoptosis, and potential modulation of the immune system. As our understanding of the intricate signaling networks governed by p53 continues to grow, so too will the opportunities to refine and enhance this promising therapeutic strategy. The development of next-generation p53 reactivators and their combination with other targeted therapies and immunotherapies holds immense potential for the future of personalized cancer medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. MD Anderson researchers present encouraging results of early-stage clinical trials at 2022 ASCO Annual Meeting | MD Anderson Cancer Center [mdanderson.org]

- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"p53 Activator 11 experimental protocol for cell culture"

For Research Use Only.

Introduction

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce a variety of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the proliferation of damaged cells.[1][2][3] In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade these protective mechanisms.

p53 Activator 11 is a potent and selective small molecule activator of the p53 pathway. It functions by disrupting the interaction between p53 and its primary negative regulators, MDM2 and MDMX. In unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, keeping its levels low. By inhibiting this interaction, this compound leads to the stabilization and accumulation of p53 protein in the nucleus, resulting in the transcriptional activation of p53 target genes and the restoration of its tumor-suppressive functions. These application notes provide a detailed protocol for the use of this compound in cell culture to induce p53-dependent apoptosis.

Mechanism of Action

This compound is designed to fit into the p53-binding pocket of MDM2/MDMX, preventing the association of these proteins with p53. This disruption leads to the stabilization of p53, allowing it to accumulate and transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest and apoptosis.

Data Presentation

The following table summarizes the dose-dependent effects of this compound on apoptosis and p21 gene expression in a cancer cell line with wild-type p53 (e.g., MCF-7) after 24 hours of treatment.

| Treatment Group | Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) | p21 mRNA Fold Change (Mean ± SD) |

| Vehicle Control (DMSO) | 0 | 5.2 ± 1.1 | 1.0 ± 0.2 |

| This compound | 0.1 | 15.8 ± 2.5 | 4.3 ± 0.8 |

| This compound | 1 | 45.3 ± 4.2 | 12.7 ± 1.9 |

| This compound | 10 | 82.1 ± 6.8 | 25.1 ± 3.5 |

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol details the steps to quantify apoptosis in a human breast cancer cell line (MCF-7), which expresses wild-type p53, following treatment with this compound.

Materials:

-

MCF-7 cells (or other suitable cell line with wild-type p53)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in T-25 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, count them, and seed them into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from a stock solution. Recommended final concentrations are 0.1 µM, 1 µM, and 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the activator.

-

Remove the medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

-

Cell Harvesting and Staining:

-

After the incubation period, collect the culture medium (which contains detached apoptotic cells) from each well into a separate flow cytometry tube.

-

Wash the adherent cells with 1 mL of PBS, and then add 200 µL of Trypsin-EDTA to each well. Incubate for 2-3 minutes at 37°C.

-

Neutralize the trypsin with 1 mL of complete growth medium and transfer the cell suspension to the respective flow cytometry tubes containing the collected medium.

-

Centrifuge the tubes at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to determine the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Protocol 2: Analysis of p53 Target Gene Expression by qRT-PCR

This protocol outlines the methodology to measure the change in mRNA expression of the p53 target gene, p21, in response to treatment with this compound.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound

-

PBS

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for p21 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1.

-

-

RNA Extraction:

-

After 24 hours of treatment, wash the cells with PBS.

-

Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Elute the RNA in nuclease-free water and quantify it using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for p21 and the housekeeping gene, and the qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol.

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low apoptosis rate | Cell line is p53-mutant or null. | Confirm the p53 status of your cell line. Use a positive control (e.g., a known p53 activator). |

| Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration. | |

| Insufficient incubation time. | Perform a time-course experiment (e.g., 12, 24, 48 hours). | |

| High background apoptosis in control | Cells were overgrown or unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and are not overly confluent. |

| DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. | |

| No change in p21 expression | Inefficient RNA extraction or cDNA synthesis. | Check the quality and quantity of your RNA. Use controls for the reverse transcription reaction. |

| Poor primer design. | Validate your qPCR primers for efficiency and specificity. |

Conclusion

This compound is a valuable tool for studying the p53 signaling pathway and for inducing p53-dependent apoptosis in cancer cells with wild-type p53. The protocols provided here offer a framework for investigating the cellular effects of this compound. For optimal results, it is recommended to titrate the concentration and treatment time for each specific cell line and experimental setup.

References

Application Notes and Protocols: Utilizing p53 Activator 11 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle progression, DNA repair, and apoptosis, often referred to as the "guardian of the genome."[1][2] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 is activated, leading to the transcriptional regulation of target genes that can induce cell cycle arrest or programmed cell death.[3][4] Consequently, the p53 signaling pathway is a key target in cancer research and drug development.[5] p53 Activator 11 is a potent small molecule that has been identified as an activator of the p53 pathway, showing particular efficacy against the p53 (Y220C) mutant. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.

Data Presentation

A summary of the quantitative data for this compound is presented below. This table provides key metrics for researchers to reference when designing experiments.

| Compound | Target | EC50 (µM) | Cell Line Context | Reference |

| This compound | p53 (Y220C) | 0.478 | Not specified |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53 signaling pathway and a general workflow for in vitro experiments using this compound.

Caption: p53 signaling pathway activated by cellular stress and this compound.

Caption: General experimental workflow for in vitro assays using this compound.

Experimental Protocols

1. Cell Culture and Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

-

Materials:

-

Cancer cell line of interest (e.g., with p53 Y220C mutation)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

DMSO (vehicle control)

-

6-well or 96-well plates

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in the appropriate culture plates at a density that allows for logarithmic growth throughout the experiment.

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Western Blot Analysis for p53 Activation

This protocol is used to detect the levels of p53 and its downstream target, p21, to confirm pathway activation.

-

Materials:

-

Treated cells from a 6-well plate

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Protein Extraction:

-

Wash the treated cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) into an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Collect both the floating and adherent cells after treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

References

Application Notes and Protocols: p53 Activator 11

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a crucial role in maintaining genomic stability by controlling cell cycle progression and apoptosis.[1] In response to cellular stressors such as DNA damage or oncogene activation, p53 is activated and regulates the transcription of genes involved in cell cycle arrest, DNA repair, and programmed cell death.[2] The function of p53 is often compromised in cancer through mutation or by overexpression of its negative regulators, like MDM2.[3] Small molecule activators that can restore the function of p53 are a promising therapeutic strategy in oncology. p53 Activator 11 is a potent activator of the p53 (Y220C) mutant, a common mutation in human cancers. These application notes provide detailed protocols for the solubilization and use of this compound in research settings.

Data Presentation

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound is not extensively published, information from suppliers indicates its solubility characteristics in Dimethyl Sulfoxide (DMSO).

| Compound Name | Molecular Weight ( g/mol ) | Solvent | Reported Solubility | Notes |

| This compound | Not specified | DMSO | ≥ 10 mM | Based on commercially available 10 mM solutions in DMSO. |

| p53 Activator 7 | Not specified | DMSO | ≥ 10 mM | A structurally related compound, also available as a 10 mM solution in DMSO. |

| p53 Activator III, RITA | 292.37 | DMSO | 3 mg/mL | A well-characterized p53 activator. |

Signaling Pathway

Cellular stress signals, such as DNA damage or oncogenic stress, lead to the activation of upstream kinases that phosphorylate p53. This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Activated p53 then translocates to the nucleus, where it binds to the promoter regions of its target genes. The activation of these genes leads to downstream effects such as cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is irreparable. p53 activators can function by disrupting the p53-MDM2 interaction, thereby stabilizing p53 and initiating this signaling cascade.

Caption: The p53 signaling pathway upon activation.

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various experiments.

Materials:

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) of the specific batch of this compound should be obtained from the supplier's certificate of analysis.

-

Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

-

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.

-

Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

This protocol outlines a general procedure to determine the effective concentration range of this compound for inducing a biological response in a specific cell line.

Materials:

-

Cells of interest cultured in appropriate media

-

10 mM stock solution of this compound in DMSO

-

Complete cell culture medium

-

Multi-well cell culture plates (e.g., 96-well)

-

Cell viability assay (e.g., MTT, CellTiter-Glo®)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range for p53 activators is 0.1 µM to 50 µM.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity. A vehicle control containing the same final concentration of DMSO as the highest treatment concentration must be included.

-

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours), depending on the expected biological response.

-

Assessment of Biological Response: At the end of the incubation period, assess the cellular response using a suitable assay. For example, a cell viability assay can be used to determine the IC50 (the concentration that inhibits cell growth by 50%).

-

Data Analysis: Plot the cell viability against the concentration of this compound to determine the optimal working concentration for subsequent experiments.

Experimental Workflow

The following diagram illustrates the workflow for preparing and using this compound in cell-based assays.

References

"effective concentration of p53 Activator 11 in cancer cell lines"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation and progression by controlling cell cycle arrest, apoptosis, and DNA repair.[1] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell growth. Reactivating p53 with small molecules is a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of p53 Activator 11, a small molecule agonist of the orphan nuclear receptor NR2E3, which has been shown to activate p53-dependent pathways in cancer cells.[2]

Mechanism of Action